Cas no 163487-10-3 (methyl (2E)-3-(3-aminophenyl)prop-2-enoate)

Methyl (2E)-3-(3-aminophenyl)prop-2-enoate is a cinnamate ester derivative featuring an amino-substituted aromatic ring and an α,β-unsaturated ester moiety. This compound is of interest in organic synthesis due to its conjugated double bond system, which facilitates Michael additions, Diels-Alder reactions, and other nucleophilic or cycloaddition processes. The presence of the electron-donating amino group enhances reactivity in electrophilic aromatic substitution, while the ester functionality allows for further derivatization. Its structural features make it a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The (E)-configuration ensures stereochemical consistency, which is critical for applications requiring precise molecular geometry. Suitable for controlled reactions under mild conditions, it offers synthetic flexibility in complex molecule construction.
methyl (2E)-3-(3-aminophenyl)prop-2-enoate structure
163487-10-3 structure
Product Name:methyl (2E)-3-(3-aminophenyl)prop-2-enoate
CAS No:163487-10-3
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD20527968
CID:1343026
PubChem ID:12394366
Update Time:2025-06-07

methyl (2E)-3-(3-aminophenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(3-aminophenyl)-, methyl ester, (E)-
    • methyl (E)-3-(3-aminophenyl)acrylate
    • methyl (2E)-3-(3-aminophenyl)prop-2-enoate
    • W17760
    • methyl3-(3-aminophenyl)acrylate
    • methyl 3-(3-aminophenyl)acrylate
    • ALBB-032664
    • VCSGRXIKJCLEAN-AATRIKPKSA-N
    • methyl (E)-3-(3-aminophenyl)prop-2-enoate
    • CS-0036729
    • DS-19297
    • 58186-45-1
    • (E)-methyl 3-(3-aminophenyl)acrylate
    • AKOS017529724
    • Methyl (2E)-3-(3-aminophenyl)acrylate
    • 163487-10-3
    • A848644
    • EN300-1453727
    • MFCD20527968
    • A925485
    • SCHEMBL1232501
    • methyl trans-3-aminocinnamate
    • 2-Propenoic acid, 3-(3-aminophenyl)-, methyl ester, (2E)-
    • DB-142583
    • MDL: MFCD20527968
    • Inchi: 1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+
    • InChI Key: VCSGRXIKJCLEAN-AATRIKPKSA-N
    • SMILES: O(C)C(/C=C/C1C=CC=C(C=1)N)=O

Computed Properties

  • Exact Mass: 177.07903
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

methyl (2E)-3-(3-aminophenyl)prop-2-enoate Security Information

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Amadis Chemical Company Limited
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(CAS:163487-10-3)methyl (2E)-3-(3-aminophenyl)prop-2-enoate
Order Number:A925485
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:44
Price ($):261.0/443.0
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Amadis Chemical Company Limited
(CAS:163487-10-3)methyl (2E)-3-(3-aminophenyl)prop-2-enoate
A925485
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):261.0/443.0
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